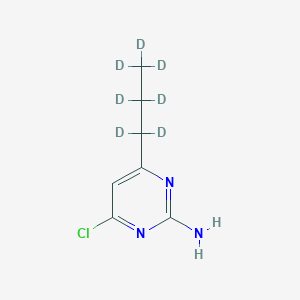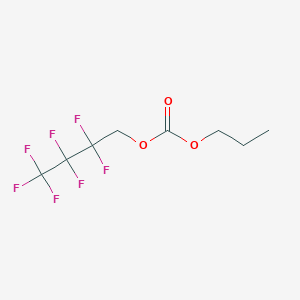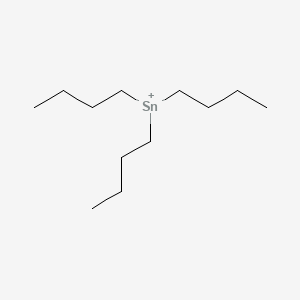
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a deuterated derivative of 4-chloro-6-propyl-2-pyrimidinamine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the propyl group can influence the compound’s chemical properties and interactions, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- typically involves the introduction of deuterium atoms into the propyl group of 4-chloro-6-propyl-2-pyrimidinamine. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents or solvents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of various substituted pyrimidinamine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-propyl-2-pyrimidinamine: The non-deuterated version of the compound.
4-Chloro-6-methyl-2-pyrimidinamine: A similar compound with a methyl group instead of a propyl group.
2-Aminopyrimidine Derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
The presence of deuterium atoms in 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- makes it unique. Deuterium can enhance the compound’s metabolic stability and alter its chemical properties, providing advantages in research and potential therapeutic applications.
Propiedades
Número CAS |
1185315-12-1 |
|---|---|
Fórmula molecular |
C7H10ClN3 |
Peso molecular |
178.67 g/mol |
Nombre IUPAC |
4-chloro-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)/i1D3,2D2,3D2 |
Clave InChI |
LAMDKQQOSGMNSB-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=NC(=N1)N)Cl |
SMILES canónico |
CCCC1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
